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Compound of Interest

Compound Name: UCK2 Inhibitor-3

Cat. No.: B12390530 Get Quote

This technical guide provides an in-depth overview of UCK2 Inhibitor-3, a small molecule

inhibitor of Uridine-Cytidine Kinase 2 (UCK2). This document is intended for researchers,

scientists, and professionals in the field of drug development, offering comprehensive data,

experimental methodologies, and an exploration of its mechanism of action and relevant

signaling pathways.

Core Compound Information
UCK2 Inhibitor-3, with the CAS number 2376687-49-7, is a non-competitive inhibitor of the

enzyme Uridine-Cytidine Kinase 2 (UCK2).[1][2][3][4] UCK2 is a critical enzyme in the

pyrimidine salvage pathway, which is essential for the synthesis of nucleotides, particularly in

rapidly dividing cells such as cancer cells and virus-infected cells.[1]
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Property Value

CAS Number 2376687-49-7

Molecular Formula C19H13BrFN5O2S

Molecular Weight 474.31 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[[1-(4-fluorophenyl)-4-oxo-

5H-pyrazolo[5,4-d]pyrimidin-6-

yl]sulfanyl]acetamide

SMILES
C1=CC(=CC=C1NC(=O)CSC2=NC3=C(C=NN3

C4=CC=C(C=C4)F)C(=O)N2)Br

Synonyms CHEMBL4553820, HY-148396

Quantitative Bioactivity Data
UCK2 Inhibitor-3 has been characterized by its inhibitory activity against UCK2 and other off-

target enzymes. The following table summarizes the key quantitative metrics reported for this

compound.

Target Metric Value (μM) Notes

UCK2 IC50 16.6
Non-competitive

inhibition.

UCK2 Ki 13
Non-competitive with

Uridine.

UCK2 Ki 12
Non-competitive with

ATP.

DNA Polymerase eta IC50 56 Off-target activity.

DNA Polymerase

kappa
IC50 16 Off-target activity.

At a concentration of 50 μM, UCK2 Inhibitor-3 has been shown to inhibit UCK2 at a rate of

31.3%.
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Mechanism of Action and Signaling Pathways
UCK2 Inhibitor-3 functions as a non-competitive inhibitor of UCK2, meaning it binds to a site

on the enzyme distinct from the active site for either uridine or ATP. This allosteric inhibition

reduces the catalytic efficiency (kcat) of the enzyme without affecting its substrate binding

affinity (KM). Structural analyses have revealed that this inhibitor binds at the inter-subunit

interface of the homotetrameric UCK2 enzyme.

The inhibition of UCK2 disrupts the pyrimidine salvage pathway, which is a critical source of

nucleotides for DNA and RNA synthesis. In many cancer cells and virus-infected cells, there is

an increased reliance on this pathway. Furthermore, the pyrimidine salvage pathway, with

UCK2 as a key enzyme, can compensate for the inhibition of the de novo pyrimidine synthesis

pathway. A rate-limiting enzyme in the de novo pathway is dihydroorotate dehydrogenase

(DHODH). Therefore, the dual inhibition of both DHODH and UCK2 presents a promising

strategy for antiviral and anticancer therapies.

Recent studies have also implicated UCK2 in the regulation of key signaling pathways involved

in cancer progression. UCK2 has been shown to promote the progression of intrahepatic

cholangiocarcinoma (iCCA) and desensitize these cancer cells to cisplatin treatment by

activating the PI3K/AKT/mTOR signaling pathway and subsequently inhibiting autophagy. In

hepatocellular carcinoma (HCC), targeting UCK2 has been found to inhibit tumor progression

and enhance the immune response, partly through the regulation of the mTOR signaling

pathway.
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Caption: UCK2 activates the PI3K/AKT/mTOR pathway, leading to cancer progression.

Experimental Protocols
While a specific, detailed protocol for experiments using UCK2 Inhibitor-3 is not publicly

available, a general methodology for a continuous enzyme assay for UCK2 has been described

and can be adapted.

Objective: To determine the inhibitory activity of UCK2 Inhibitor-3 on UCK2.

Principle: This is a coupled enzyme assay. The activity of UCK2 is coupled to the activities of

pyruvate kinase (PK) and lactate dehydrogenase (LDH). The consumption of NADH by LDH is

monitored by the decrease in absorbance at 340 nm.

Materials:

Recombinant human UCK2 enzyme
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UCK2 Inhibitor-3 (dissolved in DMSO)

Uridine

ATP

Phosphoenolpyruvate (PEP)

NADH

Pyruvate Kinase (PK)

Lactate Dehydrogenase (LDH)

Assay Buffer (e.g., Tris-HCl with MgCl2 and KCl)

96-well UV-transparent microplates

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

Prepare Reagent Mix: Prepare a master mix containing assay buffer, uridine, ATP, PEP,

NADH, PK, and LDH.

Compound Preparation: Prepare serial dilutions of UCK2 Inhibitor-3 in DMSO. Further

dilute in the assay buffer to the desired final concentrations. Include a DMSO-only control.

Assay Initiation:

Add the diluted UCK2 Inhibitor-3 or DMSO control to the wells of the 96-well plate.

Add the reagent mix to all wells.

Initiate the reaction by adding the UCK2 enzyme to all wells.

Data Acquisition: Immediately place the plate in the spectrophotometer and measure the

absorbance at 340 nm every 30 seconds for 15-30 minutes at a constant temperature (e.g.,

25°C).
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Data Analysis:

Calculate the initial reaction velocity (rate of NADH consumption) for each concentration of

the inhibitor.

Plot the reaction velocity against the inhibitor concentration.

Fit the data to a suitable dose-response curve to determine the IC50 value.
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UCK2 Coupled Enzyme Assay Workflow
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Caption: A workflow diagram for the UCK2 coupled enzyme assay.

Conclusion
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UCK2 Inhibitor-3 is a valuable research tool for studying the pyrimidine salvage pathway and

its role in various diseases. Its non-competitive mechanism of action and well-characterized

inhibitory profile against UCK2 make it a suitable probe for investigating the biological

consequences of UCK2 inhibition. Further research into its efficacy in combination with

DHODH inhibitors and its effects on signaling pathways such as PI3K/AKT/mTOR will be

crucial in elucidating its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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